2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Catalog No.
S694275
CAS No.
75804-28-3
M.F
C6H18Cl2N2
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2,3-butanediamine Dihydrochloride

CAS Number

75804-28-3

Product Name

2,3-Dimethyl-2,3-butanediamine Dihydrochloride

IUPAC Name

2,3-dimethylbutane-2,3-diamine;dihydrochloride

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H

InChI Key

BRLVXFONMZRJCD-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)N)N.Cl.Cl

Canonical SMILES

CC(C)(C(C)(C)N)N.Cl.Cl

Organic Chemistry and Material Science:

  • Synthesis of novel organic compounds: Due to its functional groups (two amine groups), 2,3-DMB-HCl can act as a building block for the synthesis of various complex organic molecules. This includes the creation of new polymers, dendrimers, and other functional materials with specific properties [].
  • Development of new catalysts: Researchers are exploring the potential of 2,3-DMB-HCl as a ligand in the development of novel catalysts for various organic reactions. Its Lewis basic amine groups can potentially bind to metal centers, influencing their reactivity [].

Medicinal and Pharmaceutical Chemistry:

  • Drug discovery and development: Limited research suggests that 2,3-DMB-HCl might possess some biological activities. However, more research is required to understand its potential therapeutic effects and mechanisms of action. Additionally, its safety profile needs to be thoroughly evaluated before any potential use in medicinal applications [].

Analytical Chemistry:

  • Separation science: The unique structure of 2,3-DMB-HCl, with its charged nature (due to the presence of hydrochloride groups), can be useful in separation techniques like chromatography. It can potentially act as a stationary phase or be used in the development of new separation methods for various analytes [].

2,3-Dimethyl-2,3-butanediamine dihydrochloride is an organic compound with the molecular formula C6H16N22HClC_6H_{16}N_2\cdot 2HCl and a molecular weight of approximately 189.12 g/mol. It appears as a white to almost white crystalline powder and is known for its high purity, typically exceeding 98% as determined by total nitrogen and titration analysis . The compound is also referred to by several synonyms, including 2,3-diamino-2,3-dimethylbutane dihydrochloride and 1,1,2,2-tetramethylethylenediamine dihydrochloride .

Currently, there is no documented information on the specific mechanism of action of DMDAB.2HCl in any biological system.

As with any research chemical, DMDAB.2HCl should be handled with appropriate caution. Specific hazard data is not available, but general safety precautions for handling amines and organic salts should be followed. This may include:

  • Wearing personal protective equipment (gloves, goggles, respirator)
  • Working in a well-ventilated fume hood
  • Following proper disposal procedures
Typical of diamines, such as:

  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • N-Alkylation: The amino groups can undergo N-alkylation with alkyl halides to produce N-alkyl derivatives.
  • Formation of Salts: As a dihydrochloride salt, it readily forms complexes with acids and can participate in ion-exchange reactions .

The synthesis of 2,3-dimethyl-2,3-butanediamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis usually begins with the appropriate alkyl halides and ammonia or amines.
  • Reaction Conditions: The reaction is conducted under controlled temperatures and may involve solvents that facilitate the formation of the desired diamine.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to achieve the desired purity levels .

This compound finds various applications across different fields:

  • Analytical Chemistry: Used extensively in analytical testing for detecting pharmaceutical impurities .
  • Chemical Research: Serves as a reagent in organic synthesis and research applications due to its reactive amine groups.
  • Pharmaceuticals: Potentially useful in drug formulation and development due to its structural properties .

Interaction studies involving 2,3-dimethyl-2,3-butanediamine dihydrochloride focus on its reactivity with other chemical species. It has been shown to interact with:

  • Acids: Forming stable salts which can be utilized in various chemical processes.
  • Biomolecules: Potential interactions with amino acids and proteins due to its amine functional groups may influence biological assays .

Similar Compounds

Several compounds share structural similarities with 2,3-dimethyl-2,3-butanediamine dihydrochloride. A comparison highlights their unique features:

Compound NameMolecular FormulaUnique Features
1,2-DiaminopropaneC3H10N2Shorter carbon chain; used in polymer synthesis.
EthylenediamineC2H8N2A simpler structure; widely used in chelation therapy.
1,4-DiaminobutaneC4H12N2Longer chain; used in plastics and resins.

These compounds differ primarily in their chain length and functional group positioning, which affects their reactivity and applications.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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